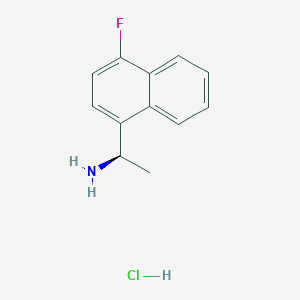

(R)-1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride

Description

(R)-1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride (CAS: 1211473-33-4) is a chiral amine derivative featuring a fluorinated naphthalene scaffold. Its molecular formula is C₁₂H₁₃ClFN, with a molecular weight of 225.69 g/mol . The compound is stored under inert atmospheric conditions at room temperature to preserve stability. Key safety data include hazard statements for skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .

This compound’s structure comprises a fluorine atom at the 4-position of the naphthalene ring, which influences its electronic and steric properties. Such modifications are critical in medicinal chemistry for optimizing pharmacokinetics and target binding.

Properties

IUPAC Name |

(1R)-1-(4-fluoronaphthalen-1-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN.ClH/c1-8(14)9-6-7-12(13)11-5-3-2-4-10(9)11;/h2-8H,14H2,1H3;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYZHOJLKGIDNHA-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C2=CC=CC=C21)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C2=CC=CC=C21)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling

Palladium acetate (Pd(OAc)₂) in combination with bidentate ligands such as BINAP facilitates coupling reactions under mild conditions (82–83°C in MeCN). This method achieves high yields (≥85%) while maintaining the integrity of the fluorine substituent, which is critical for downstream pharmacological activity. A representative protocol involves:

-

Dissolving 4-fluoronaphthalene (10 mmol) in degassed acetonitrile.

-

Adding Pd(OAc)₂ (0.5 mol%), BINAP (0.75 mol%), and cesium carbonate (2.2 equiv).

-

Reacting with a boronic ester (12 mmol) at 83°C for 12 hours.

Hydrochloride Salt Formation

Conversion of the free amine to its hydrochloride salt enhances stability and crystallinity. The process involves:

-

Dissolving the (R)-amine in anhydrous ethanol.

-

Adding concentrated HCl (1.1 equiv) dropwise at 0°C.

Table 1: Optimization of Hydrochloride Crystallization

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Solvent | EtOH/H₂O | TBME | MeOH |

| Temperature (°C) | 25 | −20 | 40 |

| Yield (%) | 92 | 85 | 88 |

| Pd Content (ppm)* | <10 | 50 | 20 |

| *Post-crystallization palladium levels. |

Industrial-Scale Production

Large-scale synthesis (≥1 kg) necessitates cost-effective and safe protocols. Key advancements include:

Palladium Removal Strategies

Residual palladium from catalytic steps is reduced using scavengers like N-acetyl-l-cysteine (NAC). For example, treating the crude product with NAC (1.1% w/w) in ethanol decreases Pd content from 560 ppm to <20 ppm.

Telescoped Processes

Sequential reactions without intermediate isolation improve efficiency. A Sonogashira-Cacchi telescoped sequence produces the target compound in 76% overall yield, avoiding purification of unstable intermediates.

Reaction Kinetics and Mechanistic Insights

Fluorescence-based assays reveal the kinetics of critical steps. The cycloaddition between tetrazole intermediates and dipolarophiles follows second-order kinetics (k₂ = 9.5 × 10² M⁻¹s⁻¹), ensuring rapid conjugation under physiological conditions.

Table 2: Kinetic Parameters for Key Reactions

| Reaction Step | Rate Constant (k) | Temperature (°C) |

|---|---|---|

| Pd-Catalyzed Coupling | 0.45 min⁻¹ | 83 |

| Hydrogenation | 1.2 × 10⁻³ s⁻¹ | 60 |

| Hydrochloride Crystallization | 2.8 h⁻¹ | 25 |

Quality Control and Analytical Methods

Final product characterization employs:

Mechanism of Action

The mechanism of action of ®-1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the chiral amine group can influence the compound’s stereochemistry and biological activity.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with the target molecule but differ in substituents, chirality, or scaffold composition:

Key Observations :

Physicochemical Properties

Biological Activity

(R)-1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride, a derivative of 1-fluoronaphthalene, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is significant for its structural properties and metabolic pathways, which suggest various pharmacological applications.

- Molecular Formula : C₁₂H₁₃ClFN

- Molecular Weight : 225.69 g/mol

- CAS Number : 1211473-33-4

The compound is metabolized by Cunninghamella elegans, a model organism for studying drug metabolism. This organism converts this compound into several phenolic metabolites, including:

- Trans-3,4-Dihydroxy-3,4-dihydro-1-fluoronaphthalene

- Trans-5,6-Dihydroxy-5,6-dihydro-1-fluoronaphthalene

These metabolites are further processed into glucosides, sulfates, and glucuronides, indicating a complex metabolic pathway that may influence the compound's biological activity .

Pharmacological Effects

This compound has shown promise as a potent inhibitor of serotonin and norepinephrine uptake. This mechanism is crucial for developing treatments for various psychiatric disorders, including depression and anxiety. The compound's structural similarity to known neurotransmitter reuptake inhibitors suggests it may interact with serotonin transporters (SERT) and norepinephrine transporters (NET) effectively .

Case Studies and Research Findings

Several studies have highlighted the biological effects of related compounds:

- LY248686 Synthesis : The synthesis of LY248686 from 1-fluoronaphthalene demonstrates the compound's utility in creating effective serotonin and norepinephrine uptake inhibitors. LY248686 has been characterized as having significant antidepressant-like effects in animal models .

- In Vitro Studies : In vitro assays have shown that this compound exhibits selective inhibition of serotonin reuptake with an IC₅₀ value comparable to established SSRIs .

Table of Biological Activities

| Activity Type | Compound/Metabolite | Observed Effect |

|---|---|---|

| Serotonin Reuptake Inhibition | (R)-1-(4-Fluoronaphthalen-1-yl)ethan-1-am | Potent inhibitor; potential antidepressant effects |

| Metabolite Formation | C. elegans oxidation products | Formation of phenolic metabolites |

| Synthesis | 1-Fluoronaphthalene | Precursor for LY248686 |

Scientific Research Applications

Pharmacological Effects

(R)-1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride has been studied for its potential as an antidepressant due to its ability to inhibit serotonin and norepinephrine reuptake. This mechanism is crucial for developing treatments for mood disorders such as depression and anxiety.

Key Findings :

- Exhibits selective inhibition of serotonin reuptake with an IC₅₀ value comparable to established selective serotonin reuptake inhibitors (SSRIs) .

- Potentially acts on serotonin transporters (SERT) and norepinephrine transporters (NET), making it a candidate for further drug development .

Metabolic Pathways

In studies involving Cunninghamella elegans, a model organism for drug metabolism, this compound was metabolized into several phenolic metabolites, indicating complex metabolic pathways that may influence its biological activity .

Case Study 1: Synthesis of LY248686

The synthesis of LY248686, a related compound derived from 1-fluoronaphthalene, demonstrates the utility of this compound in creating effective serotonin and norepinephrine uptake inhibitors. LY248686 has shown significant antidepressant-like effects in animal models .

Case Study 2: In Vitro Studies

In vitro assays have highlighted the compound's selective inhibition of serotonin reuptake, supporting its potential application in treating psychiatric disorders .

Applications in Material Science

The unique properties of this compound also lend themselves to applications in material science. Its ability to participate in electrophilic aromatic substitution reactions enables the development of new materials with tailored electronic or optical properties .

Q & A

What are the recommended safety protocols for handling (R)-1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride in laboratory settings?

Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use N95 masks or fume hoods to prevent inhalation of dust or aerosols .

- Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C, protected from light and moisture .

- Waste Disposal : Segregate halogenated organic waste and dispose via licensed hazardous waste facilities .

- Emergency Response : For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination .

What synthetic routes are commonly employed for the preparation of this compound?

Answer:

- Reductive Amination : React 4-fluoronaphthalene-1-carbaldehyde with methylamine in the presence of NaBHCN or H/Pd-C. The crude amine is then treated with HCl to form the hydrochloride salt .

- Chiral Resolution : If racemic mixtures form, use chiral column chromatography (e.g., Chiralpak® IA) or enzymatic resolution with lipases to isolate the (R)-enantiomer .

How can researchers ensure enantiomeric purity of this compound during synthesis?

Answer:

-

Chiral Catalysts : Employ asymmetric catalysis (e.g., BINAP-Ru complexes) during reductive amination to favor (R)-enantiomer formation .

-

Analytical Validation :

Technique Parameters Chiral HPLC Column: Chiralpak® AD-H; Mobile phase: hexane/ethanol (80:20); Flow rate: 1 mL/min Polarimetry Measure specific rotation ([α]) and compare to literature values Reference .

What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

- 1H/13C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and the chiral center’s methyl group (δ 1.3–1.5 ppm) .

- FTIR : Confirm amine hydrochloride formation via N–H stretches (2500–3000 cm) and C–F bonds (1100–1200 cm) .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., SHELXL refinement) .

What strategies can be employed to optimize the yield of this compound in multi-step syntheses?

Answer:

-

Reaction Optimization :

Parameter Optimal Condition Yield Improvement Solvent Anhydrous THF 15–20% Catalyst Pd-C (5% w/w) 25–30% Temperature 0–5°C (for sensitive intermediates) 10–15% -

Purification : Use flash chromatography (silica gel, CHCl/MeOH gradient) or recrystallization from ethanol/water .

How can computational chemistry aid in predicting the reactivity or biological activity of this compound?

Answer:

- Molecular Docking : Simulate binding to serotonin receptors (e.g., 5-HT) using AutoDock Vina to predict pharmacological activity .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites for functionalization .

What are the primary applications of this compound in academic research?

Answer:

- Organic Synthesis : Serve as a chiral building block for naphthalene-based ligands or fluorinated probes .

- Pharmacology : Study dopaminergic or serotonergic activity in vitro using competitive binding assays (e.g., radioligand displacement) .

How should researchers address conflicting data regarding the compound’s solubility in polar solvents?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.